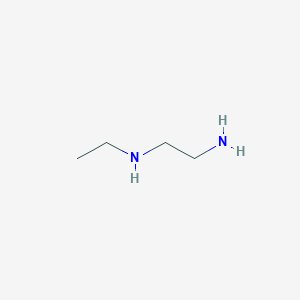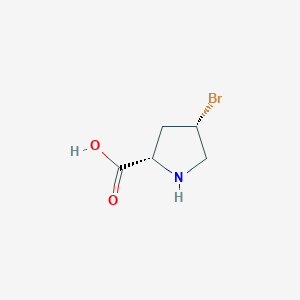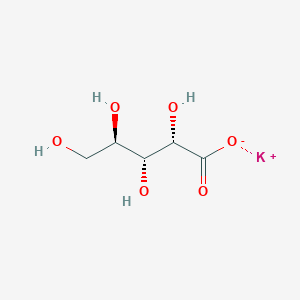
N-Etiletilendiamina
Descripción general
Descripción
N-Ethylethylenediamine is an organic compound with the molecular formula C4H12N2. It is a colorless liquid with an ammonia-like odor. This compound is commonly used as a chelating agent, catalyst, and surfactant. It is known for its ability to form stable complexes with metal ions, making it valuable in various industrial and research applications .
Aplicaciones Científicas De Investigación
N-Ethylethylenediamine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
N-Ethylethylenediamine is an organic compound with the molecular formula C4H12N2 It has been found to form organometallic ruthenium (ii) complexes that inhibit the growth in human ovarian cancer cell lines .
Mode of Action
It is known to undergo condensation with 2-hydroxy-3-methoxybenzaldehyde This reaction could potentially lead to the formation of a new compound that interacts with its targets
Biochemical Pathways
It has been used in the synthesis of asymmetric ethylenediamine derivatives . These derivatives are important intermediates in a variety of fields such as surfactant, pesticide, and pharmaceutical . The downstream effects of these pathways would depend on the specific derivative and its role in the biochemical process.
Result of Action
It has been found to form organometallic ruthenium (ii) complexes that inhibit the growth in human ovarian cancer cell lines . This suggests that N-Ethylethylenediamine may have potential therapeutic applications in the treatment of certain types of cancer.
Análisis Bioquímico
Biochemical Properties
It is known to undergo condensation with 2-hydroxy-3-methoxybenzaldehyde . It also forms organometallic ruthenium (II) complexes that inhibit the growth in human ovarian cancer cell lines
Cellular Effects
It has been shown to form complexes that inhibit the growth in human ovarian cancer cell lines . This suggests that N-Ethylethylenediamine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to undergo condensation reactions and form organometallic complexes These processes may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Ethylethylenediamine can be synthesized through several methods:
Monobromethane Method: This involves the reaction of monobromethane with ethylenediamine under alkaline conditions. The reaction produces hydrogen bromide as a byproduct, which is neutralized using a mineral alkali.
Ethylamine and Cyclohexylamine Method: This method involves reacting an ethylamine water solution with cyclohexylamine in the presence of a catalyst in a sealed high-pressure reaction kettle. The reaction is carried out at temperatures between 30-100°C and pressures of 5-30 kg.
Industrial Production Methods: In industrial settings, N-Ethylethylenediamine is often produced using continuous synthesis methods. One such method involves the N-ethylation of ethylenediamine with ethanol using Cu-Zn-La/Al2O3 catalysts in a fixed-bed reactor. This method achieves high conversion rates and selectivity, making it efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylethylenediamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form Schiff bases.
Complex Formation: It forms organometallic complexes with metals such as ruthenium, which have applications in cancer research.
Common Reagents and Conditions:
Aldehydes and Ketones: Used in condensation reactions.
Metal Salts: Used in the formation of organometallic complexes.
Major Products:
Schiff Bases: Formed from condensation reactions.
Organometallic Complexes: Such as ruthenium complexes, which have biological applications.
Comparación Con Compuestos Similares
N-Ethylethylenediamine can be compared with other ethylenediamine derivatives:
Ethylenediamine: The parent compound, used widely in chemical synthesis.
N,N-Dimethylethylenediamine: Another derivative used in the synthesis of pharmaceuticals.
N,N-Diethylethylenediamine: Similar to N-Ethylethylenediamine but with two ethyl groups, used in various industrial applications.
Uniqueness: N-Ethylethylenediamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in various chemical reactions. Its applications in cancer research further highlight its significance .
Propiedades
IUPAC Name |
N'-ethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVXVGZMZRGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059390 | |
| Record name | 2-Aminoethyl(ethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-72-5 | |
| Record name | N-Ethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethyl(ethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl(ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/941MVD708N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Ethylethylenediamine?
A1: N-Ethylethylenediamine has the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize N-Ethylethylenediamine?
A2: Researchers commonly use a combination of spectroscopic techniques to characterize N-Ethylethylenediamine, including:
- FTIR: Fourier-transform infrared spectroscopy (FTIR) helps identify functional groups and analyze bonding characteristics. []
- NMR: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, provides detailed information about the structure and dynamics of the molecule and its complexes. [, , ]
- ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and analyze fragmentation patterns. []
Q3: Are there strategies to enhance the stability of N-Ethylethylenediamine-functionalized materials under humid conditions?
A4: Yes, incorporating hydrophobic modifications, such as silanes and alkyl epoxides, can mitigate the negative impact of humidity. For instance, coating diamine-appended Mg2(dobpdc)-alumina beads with these hydrophobic agents significantly enhances their resistance to water vapor and preserves CO2 adsorption capacity over multiple cycles. []
Q4: Can N-Ethylethylenediamine be synthesized using diethyl carbonate as a starting material?
A5: Yes, research shows that N-Ethylethylenediamine can be synthesized through a gas-solid phase catalytic reaction using diethyl carbonate and ethylenediamine as raw materials. Y zeolites, especially those modified with alkali metals like sodium (NaY), exhibit promising catalytic activity in this process. []
Q5: How does the support material influence the catalytic performance of copper-based catalysts for N-Ethylethylenediamine synthesis?
A6: The choice of support material significantly impacts the catalytic performance in N-ethylethylenediamine synthesis. For example, using Cu-Zn-La catalysts, the catalytic activity varied depending on the support material (Al2O3, SiO2, HZSM-5). Characterization techniques such as BET, H2-TPR, XRD, TEM, and NH3-TPD revealed that both the surface area and acidity of the support are crucial factors influencing the catalyst's efficiency. []
Q6: Have computational methods been used to study CO2 adsorption in N-Ethylethylenediamine-functionalized MOFs?
A7: Yes, molecular dynamics simulations and density functional theory (DFT) calculations have provided valuable insights into the mechanism of CO2 adsorption in e-2 functionalized M2(dobpdc) MOFs. These studies reveal that the cooperative formation of metal-bound ammonium carbamates upon CO2 introduction enhances thermal conductivity along the pore channel, contributing to efficient CO2 capture. [, ]
Q7: How does the structure of the diamine ligand influence the properties and performance of diamine-functionalized MOFs?
A8: The specific structure of the diamine ligand plays a crucial role in determining the CO2 adsorption and desorption properties of functionalized MOFs. For instance, varying the alkyl substituents on diamines, such as ethylenediamine, N-ethylethylenediamine, and N-isopropylethylenediamine, significantly influences the desorption temperature, desorption characteristics, working capacity, and framework stability of Mg2(dobpdc)-based MOFs. []
Q8: Does the presence of N-Ethylethylenediamine in iron(III) complexes influence their spin-crossover behavior?
A9: Yes, N-Ethylethylenediamine and its derivatives are often used as ligands in iron(III) spin-crossover complexes. The nature and position of substituents on the aromatic ring of the salicylaldehyde moiety within the ligand can significantly influence the spin-crossover temperature (T1/2). For example, electron-donating substituents like methoxy groups tend to lower T1/2, while electron-withdrawing groups like nitro groups generally increase it. [, , ]
Q9: What analytical techniques are used to study the kinetics of reactions involving N-Ethylethylenediamine complexes?
A10: Various analytical techniques are employed to investigate the kinetics of reactions involving N-Ethylethylenediamine complexes. These include:* Spectrophotometry: Used to monitor changes in absorbance or transmittance of light through the reaction mixture, providing information about reaction rates and mechanisms. [, ]* Conductometry: Measures the change in electrical conductivity of the reaction solution, offering insights into the formation or disappearance of charged species during the reaction. []
Q10: Is there information available on the environmental impact and degradation of N-Ethylethylenediamine?
A10: While the provided research papers do not focus on the environmental impact of N-Ethylethylenediamine specifically, it is essential to consider the potential environmental implications of any chemical compound. Assessing factors such as ecotoxicological effects, biodegradability, and waste management strategies is crucial for responsible use and disposal.
Q11: What research tools and resources are essential for studying N-Ethylethylenediamine and its applications?
A11: A multidisciplinary approach is crucial for comprehensive research on N-Ethylethylenediamine. Essential tools and resources include:
- Synthetic chemistry labs: Equipped for synthesizing, purifying, and characterizing N-Ethylethylenediamine and its derivatives, as well as preparing metal complexes and functionalized materials. [, , , ]
- Spectroscopic and analytical instruments: Including FTIR, NMR, ESI-MS, UV-Vis spectrophotometers, and X-ray diffractometers, to determine the structural, electronic, and magnetic properties of the compounds. [, , , , , , ]
- Computational chemistry software and high-performance computing facilities: To perform molecular dynamics simulations, DFT calculations, and other computational studies to investigate reaction mechanisms, predict material properties, and guide experimental design. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)










